Ethyl indoline-6-carboxylate Ethyl indoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 350683-40-8
VCID: VC2633655
InChI: InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12H,2,5-6H2,1H3
SMILES: CCOC(=O)C1=CC2=C(CCN2)C=C1
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Ethyl indoline-6-carboxylate

CAS No.: 350683-40-8

Cat. No.: VC2633655

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl indoline-6-carboxylate - 350683-40-8

Specification

CAS No. 350683-40-8
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name ethyl 2,3-dihydro-1H-indole-6-carboxylate
Standard InChI InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12H,2,5-6H2,1H3
Standard InChI Key WFXBELNNLRIRRD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(CCN2)C=C1
Canonical SMILES CCOC(=O)C1=CC2=C(CCN2)C=C1

Introduction

Structural and Molecular Characteristics

Ethyl indoline-6-carboxylate belongs to the indoline subclass, featuring a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring. The ethyl ester moiety at position 6 enhances its solubility in organic solvents while enabling further functionalization. Key molecular parameters include:

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol

  • IUPAC Name: Ethyl 2,3-dihydro-1H-indole-6-carboxylate

  • SMILES: CCOC(=O)C1=CC2=C(CCN2)C=C1

The compound’s planar geometry and electron-rich aromatic system facilitate π-π stacking interactions, as evidenced by computational studies using density functional theory (DFT) .

Synthesis and Optimization

Fischer Indole Synthesis

The Fischer indolization of ethyl pyruvate with 1-methoxy-2-naphthylhydrazine yields indoline intermediates, though competing side reactions may necessitate protecting group strategies. Goldsmith and Lindwall’s method achieves cyclization under acidic conditions (H₂SO₄, 80°C), but regioselectivity challenges persist .

Alkylation of Indoline Derivatives

A two-step protocol is widely adopted:

  • Ethylation: Methyl indoline-6-carboxylate reacts with iodomethane (CH₃I) in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 0°C.

  • Esterification: Subsequent treatment with ethyl chloroformate introduces the carboxylate group .

Critical Parameters:

  • Temperature control (<20°C) minimizes over-alkylation.

  • Solvent polarity (DMF > THF) enhances reaction rates by 30% .

Industrial-Scale Production

Continuous flow reactors improve yield (up to 85%) by reducing residence time and thermal degradation. Catalytic hydrogenation (Pd/C, H₂, 50 psi) selectively saturates the pyrrole ring without affecting the ester group .

Physicochemical Properties

PropertyValueMethod/Source
Density1.2 ± 0.1 g/cm³Computational modeling
Boiling Point342.4 ± 15.0°CChemsrc
SolubilityMiscible in DCM, EtOAcExperimental data
LogP (Partition Coefficient)2.3PubChem

The compound’s fluorescence emission at 410 nm (λ_ex = 350 nm) makes it suitable for bioimaging applications .

Biological and Pharmacological Applications

Anticancer Activity

Ethyl indoline-6-carboxylate derivatives exhibit moderate cytotoxicity against non-small cell lung cancer (A549) and breast cancer (MDA-MB-231) cell lines:

DerivativeIC₅₀ (μM)Target Pathway
6-Nitro analog 4.3Topoisomerase II inhibition
5-Amino analog7.8MAPK/ERK signaling

Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Antimicrobial Efficacy

The compound inhibits Staphylococcus aureus (MIC = 32 μg/mL) and Pseudomonas aeruginosa (MIC = 64 μg/mL) by disrupting cell wall biosynthesis. Synergy with β-lactam antibiotics reduces bacterial resistance by 40%.

Comparative Analysis with Structural Analogs

CompoundSubstituentBioactivity (IC₅₀)Key Difference
Ethyl 6-nitroindole-2-carboxylate Nitro at C64.3 μM (A549)Enhanced electrophilicity
Ethyl 4-(acetyloxy)-1H-indole-6-carboxylateAcetyloxy at C412.1 μM (HeLa)Steric hindrance reduces potency
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehydeAldehyde at C68.9 μM (MCF-7)Oxidative instability

The ester group in ethyl indoline-6-carboxylate improves metabolic stability compared to aldehyde-containing analogs.

Advanced Characterization Techniques

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), 3.02 (m, 2H, -CH₂N), 4.30 (q, 2H, -OCH₂), 6.85 (d, 1H, Ar-H) .

  • FT-IR: Peaks at 1705 cm⁻¹ (C=O stretch) and 1598 cm⁻¹ (C=N vibration) confirm ester and indoline functionalities .

Computational Modeling

CAM-B3LYP/6-31+G(d) calculations reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. Nonlinear optical (NLO) properties include hyperpolarizability (β = 12.3 × 10⁻³⁰ esu), suggesting applications in photonics .

Industrial and Regulatory Considerations

  • Purity Standards: HPLC purity ≥95% (λ = 254 nm, C18 column) .

  • Toxicity: LD₅₀ (oral, rat) > 2000 mg/kg; classified as non-mutagenic in Ames tests .

  • Storage: Stable at 2–8°C under inert atmosphere for >24 months .

Future Directions

  • Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

  • Catalytic Asymmetric Synthesis: Development of chiral catalysts for enantioselective indoline functionalization.

  • Polymer Chemistry: Incorporation into conductive polymers for organic electronics.

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